molecular formula C15H14F3NO3 B5717536 N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide

N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide

Cat. No. B5717536
M. Wt: 313.27 g/mol
InChI Key: DFZVRKZHZXHUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide, also known as STF-118804, is a small molecule inhibitor that has been developed as a potential therapeutic agent for cancer treatment. It has been found to selectively inhibit glucose uptake in cancer cells, leading to decreased energy production and cell death.

Mechanism of Action

N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide selectively inhibits glucose uptake in cancer cells by targeting the glucose transporter GLUT1. GLUT1 is overexpressed in many cancer cells and plays a critical role in their survival and growth. By inhibiting GLUT1, N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide decreases glucose uptake in cancer cells, leading to decreased energy production and cell death.
Biochemical and physiological effects:
N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide has been found to have a number of biochemical and physiological effects. In addition to its selective inhibition of glucose uptake in cancer cells, it has also been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and sensitize cancer cells to other anticancer agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide for lab experiments is its specificity for cancer cells. This makes it a valuable tool for studying the role of glucose uptake in cancer cell survival and growth. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further study to determine its optimal dosage and treatment regimen.

Future Directions

There are a number of future directions for the study of N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide. One area of research is the development of new cancer treatments that incorporate N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide as a component. Another area of research is the study of the mechanisms underlying its selective inhibition of glucose uptake in cancer cells. Additionally, further research is needed to determine the optimal dosage and treatment regimen for N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide, as well as its potential toxicity and side effects.

Synthesis Methods

The synthesis of N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide involves several steps, including the reaction of furfuryl alcohol with benzyl chloride, followed by the reaction of the resulting benzyl furfuryl ether with 2,2,2-trifluoroethyl chloroformate. The final step involves the reaction of the resulting intermediate with ammonia to form N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide.

Scientific Research Applications

N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide has been extensively studied for its potential as a cancer therapeutic agent. It has been found to selectively inhibit glucose uptake in cancer cells, leading to decreased energy production and cell death. This makes it a promising candidate for the development of cancer treatments that specifically target cancer cells, while leaving healthy cells unaffected.

properties

IUPAC Name

N-benzyl-5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3/c16-15(17,18)10-21-9-12-6-7-13(22-12)14(20)19-8-11-4-2-1-3-5-11/h1-7H,8-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZVRKZHZXHUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)COCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide

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